molecular formula C20H28N6O2S B4523205 N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4523205
M. Wt: 416.5 g/mol
InChI Key: OFBSFWBXLDKGMZ-UHFFFAOYSA-N
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Description

N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that features a unique combination of functional groups

Scientific Research Applications

Synthesis and Insecticidal Activity

The synthesis of various heterocycles incorporating a thiadiazole moiety has been studied for their potential insecticidal activity against the cotton leafworm, Spodoptera littoralis. These compounds, synthesized using different precursors, highlight the potential of thiadiazole derivatives as a base for developing insecticides. Representative compounds exhibited significant insecticidal agents, providing a foundation for exploring the specific compound you mentioned in similar contexts (Fadda et al., 2017).

Antioxidant and Antitumor Evaluation

N-substituted-2-amino-1,3,4-thiadiazoles have been synthesized and evaluated for their antioxidant and antitumor activities. This research indicates that compounds with a thiadiazole ring can exhibit promising biological activities, which could extend to the specific compound , suggesting its potential utility in developing treatments or as part of a study in cancer research or antioxidant properties (Hamama et al., 2013).

Antimicrobial Nano-Materials

The synthesis of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives and their evaluation as antimicrobial agents against various pathogenic bacteria and Candida species demonstrate the antimicrobial potential of thiadiazole derivatives. This suggests that compounds like the one you're interested in may hold value in antimicrobial research, potentially leading to the development of new antimicrobial agents (Mokhtari & Pourabdollah, 2013).

Heterocyclic Compound Synthesis

Research into the construction of novel heterocyclic compounds, including those with thiadiazole, thiazole, and pyrazole derivatives, reflects ongoing interest in synthesizing and studying the biological activities of such molecules. These efforts underline the potential of your compound of interest in various biological and chemical research applications, including the design of molecules with desired biological properties (Khalil et al., 2017).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

    Introduction of the cyclohexyl group: This step involves the alkylation of the thiadiazole ring with cyclohexyl halides in the presence of a base.

    Formation of the pyridazinone ring: This can be synthesized by the condensation of hydrazine derivatives with diketones.

    Coupling of the two heterocyclic systems: The final step involves the coupling of the thiadiazole and pyridazinone

Properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O2S/c1-14-9-11-25(12-10-14)16-7-8-18(28)26(24-16)13-17(27)21-20-23-22-19(29-20)15-5-3-2-4-6-15/h7-8,14-15H,2-6,9-13H2,1H3,(H,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBSFWBXLDKGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 3
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 5
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 6
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide

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